molecular formula C11H6O6 B14333136 4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 97986-93-1

4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No.: B14333136
CAS No.: 97986-93-1
M. Wt: 234.16 g/mol
InChI Key: HKKLOFUJQMNXGV-UHFFFAOYSA-N
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Description

4,5,9-Trihydroxy-7H-furo3,2-gbenzopyran-7-one is a complex organic compound known for its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,9-Trihydroxy-7H-furo3,2-gCommon synthetic routes may involve the use of starting materials such as phenolic compounds and furan derivatives, followed by cyclization and hydroxylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, oxidation, and chromatography may be employed to achieve the desired product. The specific methods used can vary depending on the intended application and required scale of production .

Chemical Reactions Analysis

Types of Reactions

4,5,9-Trihydroxy-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .

Scientific Research Applications

4,5,9-Trihydroxy-7H-furo3,2-gbenzopyran-7-one has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties, which may have implications for health and disease prevention.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4,5,9-Trihydroxy-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. It may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other flavonoids and furobenzopyran derivatives, such as:

  • 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-
  • 7H-Furo3,2-gbenzopyran-7-one, 4,5,9-trihydroxy-

Uniqueness

4,5,9-Trihydroxy-7H-furo3,2-gbenzopyran-7-one is unique due to its specific hydroxylation pattern and the presence of the furobenzopyran ring system. These structural features contribute to its distinct chemical properties and potential biological activities .

Properties

CAS No.

97986-93-1

Molecular Formula

C11H6O6

Molecular Weight

234.16 g/mol

IUPAC Name

4,5,9-trihydroxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C11H6O6/c12-5-3-6(13)17-11-7(5)8(14)4-1-2-16-10(4)9(11)15/h1-3,12,14-15H

InChI Key

HKKLOFUJQMNXGV-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C3=C(C(=CC(=O)O3)O)C(=C21)O)O

Origin of Product

United States

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